6-Chloro-3-iodo-5-nitro-1H-indazole
Overview
Description
6-Chloro-3-iodo-5-nitro-1H-indazole is a heterocyclic aromatic compound with a nitrogen-containing five-membered ring. It has a wide range of applications in the fields of chemistry, biochemistry and pharmaceuticals. In
Scientific Research Applications
Synthesis and Biological Importance
6-Chloro-3-iodo-5-nitro-1H-indazole and its derivatives have been synthesized and studied for various biological applications. For instance, the synthesis of 2-azetidinone derivatives of 6-nitro-1H-indazole has been explored. These compounds were evaluated for their antibacterial, antifungal, antitubercular, and anti-inflammatory activities, showing significant results in these areas (Samadhiya et al., 2012).
Structural Analysis
Structural analysis of indazole derivatives, including those similar to 6-Chloro-3-iodo-5-nitro-1H-indazole, has been a subject of research. For example, the crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole has been determined, providing insights into the molecular arrangement and potential interactions (Kouakou et al., 2015).
Inhibition of Nitric Oxide Synthase
Research has shown that indazole derivatives, including those structurally related to 6-Chloro-3-iodo-5-nitro-1H-indazole, can inhibit nitric oxide synthase (NOS). Such inhibition has implications for understanding and potentially treating conditions where NOS activity is a factor (Babbedge et al., 1993).
Antileishmanial Activity
Novel 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and shown promising antileishmanial activity. Molecular docking and dynamics simulations indicated a high affinity for binding with Leishmania trypanothione reductase enzyme, suggesting a potential pathway for developing new antileishmanial agents (Abdelahi et al., 2021).
Synthesis of Heterocyclic Systems
Efficient synthetic approaches for SF5-substituted heterocyclic systems, including 6-SF5-indazoles, have been developed. This includes the synthesis of derivatives such as bromo, iodo, nitro, N-acetyl, and N-benzyl substituted compounds, demonstrating the versatility of indazole derivatives in chemical synthesis (Kanishchev & Dolbier, 2018).
properties
IUPAC Name |
6-chloro-3-iodo-5-nitro-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClIN3O2/c8-4-2-5-3(7(9)11-10-5)1-6(4)12(13)14/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFHOJJVQRLTIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=NNC(=C21)I)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClIN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646622 | |
Record name | 6-Chloro-3-iodo-5-nitro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-iodo-5-nitro-1H-indazole | |
CAS RN |
1000342-47-1 | |
Record name | 6-Chloro-3-iodo-5-nitro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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